![molecular formula C13H18BrNO2 B3041549 tert-Butyl 3-bromobenzyl(methyl)carbamate CAS No. 317358-61-5](/img/structure/B3041549.png)
tert-Butyl 3-bromobenzyl(methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like “tert-Butyl carbamate” has been investigated. It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Scientific Research Applications
Reaction Studies and Synthesis
Reactions of Benzolactams : A study by Orito et al. (2000) explored the reactions of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates, highlighting the potential for producing complex organic compounds.
Preparation and Diels‐Alder Reaction : Padwa et al. (2003) researched the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, offering insights into the application in synthetic chemistry. Details.
Optically Active Diphosphine Ligands : Imamoto et al. (2004) created optically active diphosphine ligands from similar compounds, showing its use in asymmetric catalysis. More Information.
Polymerizable Antioxidants Synthesis : Pan et al. (1998) synthesized monomeric antioxidants containing hindered phenol, demonstrating the compound's relevance in polymer chemistry. Read More.
Organic Synthesis and Catalysis
Synthesis of Oxazolidinones : Brenner et al. (2003) reported on the synthesis of specific oxazolidinones, which are crucial in organic synthesis. Study Details.
N-Methylation of Carbamate Derivatives : Easton et al. (1991) focused on the N-methylation of carbamate derivatives of α-amino acids, highlighting the application in amino acid chemistry. More Information.
Chemical Kinetics and Mechanism Studies
Generation and Reactions of Sterically Congested Triplets : Tomioka et al. (2002) examined the generation, reactions, and kinetics of sterically congested triplet diphenylcarbenes, emphasizing the study of reaction mechanisms. Read More.
Enzymatic Ammonolysis in Ionic Liquids : Lou et al. (2005) investigated lipase-catalyzed asymmetric ammonolysis in ionic liquids, demonstrating the compound's role in enzymatic reactions. Study Details.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3-bromophenyl)methyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNHISMHPSMPBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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